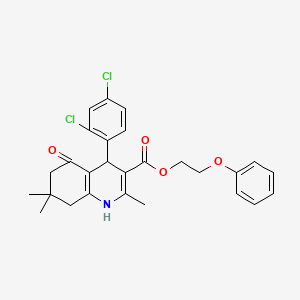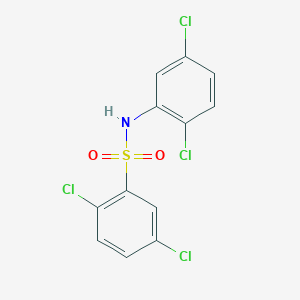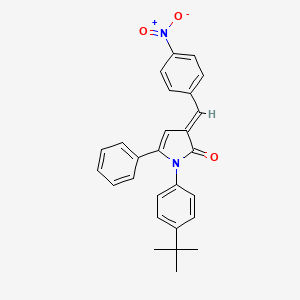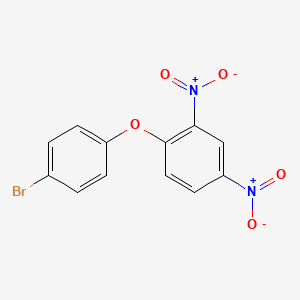
2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Phenoxyethyl- und Dichlorphenylgruppen mit einem Hexahydrochinolinkern kombiniert.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 2,4-Dichlorbenzaldehyd mit 2-Phenoxyethanol in Gegenwart einer Base, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit 2,7,7-Trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonsäure umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, hocheffizienten Katalysatoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 2-phenoxyethanol in the presence of a base to form an intermediate. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenoxyethylgruppe kann oxidiert werden, um Phenoxyessigsäurederivate zu bilden.
Reduktion: Die Carbonylgruppe im Hexahydrochinolinkern kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptsächlich gebildete Produkte
Oxidation: Phenoxyessigsäurederivate.
Reduktion: Alkoholderivate des Hexahydrochinolinkerns.
Substitution: Verschiedene substituierte Dichlorphenylderivate.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und anticancerogenen Eigenschaften.
Medizin: Untersucht auf seine möglichen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Einzigartigkeit
4-(2,4-Dichlorphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-phenoxyethyl-ester ist durch seine spezifische Kombination von funktionellen Gruppen und seinen Hexahydrochinolinkern einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C27H27Cl2NO4 |
|---|---|
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
2-phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H27Cl2NO4/c1-16-23(26(32)34-12-11-33-18-7-5-4-6-8-18)24(19-10-9-17(28)13-20(19)29)25-21(30-16)14-27(2,3)15-22(25)31/h4-10,13,24,30H,11-12,14-15H2,1-3H3 |
InChI-Schlüssel |
BOJSYURUGRNGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)

![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)

![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)

![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)
